Ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-enyl)piperidine-3-carboxylate
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Overview
Description
Ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a piperidine ring and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the thiophene groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the thiophene groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene rings or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene groups can yield sulfoxides or sulfones, while reduction can lead to the formation of different piperidine derivatives.
Scientific Research Applications
Ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of Ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring and thiophene groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and ion channels.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R)-1-[4,4-bis(2-thienyl)but-3-enyl]piperidine-3-carboxylate
- Ethyl (3R)-1-[4,4-bis(3-methylthienyl)but-3-enyl]piperidine-3-carboxylate
Uniqueness
Ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate is unique due to the presence of the 3-methylthiophene groups, which can impart different electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
ethyl 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGCWILIYQUGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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